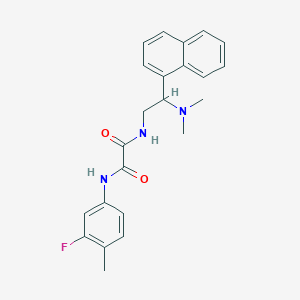

N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

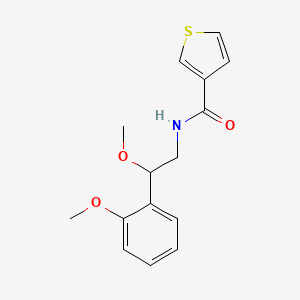

N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide is a useful research compound. Its molecular formula is C23H24FN3O2 and its molecular weight is 393.462. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Alzheimer's Disease Diagnosis and Treatment Monitoring

One significant application of derivatives of this compound is in the diagnosis and treatment monitoring of Alzheimer's disease. Shoghi-Jadid et al. (2002) utilized a hydrophobic radiofluorinated derivative, identified for its in vitro binding characteristics to synthetic beta-amyloid fibrils and neurofibrillary tangles (NFTs) and beta-amyloid senile plaques in human Alzheimer's disease brain specimens. This derivative facilitated non-invasive positron emission tomography imaging to monitor the accumulation and clearance of plaques and tangles in living patients, correlating with cognitive performance measures. This breakthrough offers a noninvasive technique for the diagnostic assessment of Alzheimer's disease and assists in evaluating responses to experimental treatments (Shoghi-Jadid et al., 2002).

Fluorescence Imaging in Biological Systems

Another application area is fluorescence imaging within biological systems, leveraging the compound's structural derivatives. Ji Ha Lee et al. (2015) discovered that a 2-(N,N-Dimethylamino)naphthalene-based probe exhibited significant fluorescence enhancement in the presence of Zn(2+) ions but not with other metal ions. This chemoprobe enabled high-resolution fluorescence imaging of zinc ions in HeLa cells and Arabidopsis, providing a valuable tool for studying the biological roles of zinc ions (Ji Ha Lee et al., 2015).

Synthesis and Optical Properties in Chemical Sensing

Further, the synthesis and investigation of the optical properties of similar compounds have been utilized in developing fluorescent probes for β-amyloids. Huan-bao Fa et al. (2015) synthesized a novel fluorescent probe with high binding affinities toward Aβ(1–40) aggregates, demonstrating potential for Alzheimer's disease molecular diagnosis through fluorophotometry. This study underscores the utility of such compounds in crafting powerful diagnostic tools for neurodegenerative diseases (Huan-bao Fa et al., 2015).

Selective Debromination in Organic Synthesis

Additionally, the compound and its derivatives have been applied in selective debromination methods in organic synthesis. T. Ho and C. M. Wong (1975) demonstrated that 1,8-bis(dimethylamino)naphthalene acts as an effective debrominating agent for certain vic-dibromides, highlighting its utility in synthetic chemistry processes (T. Ho & C. M. Wong, 1975).

Chemosensory Applications

The chemical's derivatives have also found applications in chemosensory systems for detecting metal ions. For instance, a cyclen derivative functionalized with carbamoyl and dansyl groups was found to be a selective fluorescent probe for Y(3+) and La(3+) ions, highlighting the versatility of these compounds in creating sensitive and selective sensors for environmental and biological monitoring (S. Aoki et al., 2001).

properties

IUPAC Name |

N-[2-(dimethylamino)-2-naphthalen-1-ylethyl]-N'-(3-fluoro-4-methylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24FN3O2/c1-15-11-12-17(13-20(15)24)26-23(29)22(28)25-14-21(27(2)3)19-10-6-8-16-7-4-5-9-18(16)19/h4-13,21H,14H2,1-3H3,(H,25,28)(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSADSZRQHDFFLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N(C)C)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2617080.png)

![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2617081.png)

![1,6,7,8-tetramethyl-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2617082.png)

![1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-methylpiperidine](/img/structure/B2617084.png)

![4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one](/img/structure/B2617087.png)

![3-{3-[(2-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)sulfanyl]-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl}propanoic acid](/img/structure/B2617090.png)

![N-[1-(1-Methylimidazol-2-yl)piperidin-4-yl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2617091.png)

![(Z)-2-cyano-3-hydroxy-3-methoxy-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2617101.png)